An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzoic Acid
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzoic Acid
CAS Number: 24821-22-5
This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications, with a focus on its role in the development of anti-inflammatory agents.
Chemical and Physical Properties
2,6-Bis(trifluoromethyl)benzoic acid is a white crystalline solid. The two trifluoromethyl groups at the ortho positions of the benzoic acid impart unique electronic and steric properties, influencing its reactivity and the characteristics of its derivatives. These properties make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl groups are known to enhance lipophilicity, which can improve a drug's ability to cross cell membranes, and can also increase metabolic stability by blocking sites susceptible to enzymatic degradation.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 24821-22-5 | --INVALID-LINK-- |
| Molecular Formula | C₉H₄F₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 258.12 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2,6-bis(trifluoromethyl)benzoic acid | --INVALID-LINK-- |
| Melting Point | 138-140 °C | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C(F)(F)F | --INVALID-LINK-- |
| InChIKey | XZNLSDPNMNWCRE-UHFFFAOYSA-N | --INVALID-LINK-- |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR | Spectra available | --INVALID-LINK-- |
| ¹³C NMR | Spectra available | --INVALID-LINK-- |
| ¹⁹F NMR | Spectra available | --INVALID-LINK-- |
| Mass Spectrometry (GC-MS) | m/z top peak: 241; 2nd highest: 258; 3rd highest: 194 | --INVALID-LINK-- |
| IR Spectroscopy | Spectra available | --INVALID-LINK-- |
Synthesis and Experimental Protocols
While the direct synthesis of 2,6-bis(trifluoromethyl)benzoic acid is described in the literature by Dmowski & Piasecka-Macieiewska, this guide provides a detailed, representative experimental protocol for the synthesis of a structurally related and medicinally important precursor to the selective COX-2 inhibitor, Celecoxib.[2] This synthesis highlights the utility of trifluoromethylated building blocks in the construction of pharmacologically active molecules.
Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (A Celecoxib Precursor)
This protocol describes the Claisen condensation reaction to form a key β-diketone intermediate necessary for the synthesis of celecoxib and its analogues.
Materials:
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para-methyl acetophenone
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Ethyl trifluoroacetate
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Sodium methoxide
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Toluene
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Hydrochloric acid (1N)
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a stirred solution of sodium methoxide in toluene, add para-methyl acetophenone dropwise at room temperature.
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Following the addition, add ethyl trifluoroacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1N hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to yield the desired 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.
Caption: A generalized workflow for the synthesis of a trifluoromethylated β-diketone.
Applications in Drug Development: Targeting COX-2
While 2,6-bis(trifluoromethyl)benzoic acid is a versatile intermediate, its structural motifs are particularly relevant in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[3][4] COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5]
The COX-2 Signaling Pathway
COX-2 is an inducible enzyme that is upregulated during inflammation. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6] Selective COX-2 inhibitors, such as Celecoxib, block this pathway, leading to a reduction in inflammation and pain.[7]
Caption: The role of COX-2 in the inflammatory cascade and the point of intervention for its inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds, such as derivatives of 2,6-bis(trifluoromethyl)benzoic acid, against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
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Arachidonic acid (substrate)
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Test compounds (dissolved in DMSO)
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Assay buffer (e.g., Tris-HCl)
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Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
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Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
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Stop the reaction by adding a stop solution (e.g., a strong acid).
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Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: A typical workflow for determining the in vitro inhibitory potency of a compound against COX-2.
Safety and Handling
2,6-Bis(trifluoromethyl)benzoic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
Hazard Statements:
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H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,6-Bis(trifluoromethyl)benzoic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the two ortho-trifluoromethyl groups, make it an attractive starting material for the development of novel therapeutic agents. Its relevance in the synthesis of selective COX-2 inhibitors highlights its potential for creating next-generation anti-inflammatory drugs with improved safety profiles. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cox 2 inhibitors | PPTX [slideshare.net]
